molecular formula C9H24OSi2 B1588897 1,1,1-Triethyl-3,3,3-trimethyldisiloxane CAS No. 2652-41-7

1,1,1-Triethyl-3,3,3-trimethyldisiloxane

Cat. No.: B1588897
CAS No.: 2652-41-7
M. Wt: 204.46 g/mol
InChI Key: LQCJNLRBPWMYFX-UHFFFAOYSA-N
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Description

1,1,1-Triethyl-3,3,3-trimethyldisiloxane is an organosilicon compound with the molecular formula C9H24OSi2. It is a transparent liquid with a boiling point of 171-172°C and a specific gravity of 0.811 . This compound is part of the siloxane family, which is known for its unique properties such as thermal stability, hydrophobicity, and flexibility.

Preparation Methods

1,1,1-Triethyl-3,3,3-trimethyldisiloxane can be synthesized through the reaction of triethylsilane and hydroxytrimethylsilane . The reaction typically occurs in the presence of a catalyst such as platinum or rhodium, under controlled temperature and pressure conditions. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1,1,1-Triethyl-3,3,3-trimethyldisiloxane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, platinum catalysts, and strong acids or bases. Major products formed from these reactions include silanols, siloxanes, and various substituted silanes.

Mechanism of Action

The mechanism of action of 1,1,1-Triethyl-3,3,3-trimethyldisiloxane involves its ability to form stable silicon-oxygen bonds. In hydrosilylation reactions, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, facilitated by a catalyst. This process introduces silicon-containing groups into organic molecules, enhancing their thermal stability and hydrophobicity .

Properties

IUPAC Name

triethyl(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H24OSi2/c1-7-12(8-2,9-3)10-11(4,5)6/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCJNLRBPWMYFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H24OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465772
Record name 1,1,1-triethyl-3,3,3-trimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2652-41-7
Record name 1,1,1-triethyl-3,3,3-trimethyldisiloxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the reaction between trimethylmethoxysilane and triethylsilanol in the context of this study?

A1: The study investigates the reaction between trimethylmethoxysilane and triethylsilanol as a model system to understand how silane coupling agents interact with surfaces like glass. [] Triethylsilanol serves as a simplified representation of the silanol groups present on a glass surface. The reaction products, including the formation of 1,1,1-triethyl-3,3,3-trimethyldisiloxane, provide insights into the mechanism and kinetics of silane coupling reactions on such surfaces.

Q2: How is this compound formed in this reaction and what is its significance?

A2: this compound is formed as a major product of the condensation reaction between trimethylmethoxysilane and triethylsilanol. [] This reaction releases methanol as a byproduct. The formation of the unsymmetrical disiloxane is significant because it demonstrates the potential for silane coupling agents to form stable bonds with hydroxylated surfaces, a key aspect of their function in various applications.

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